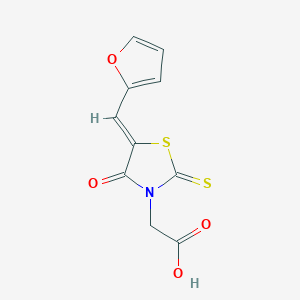

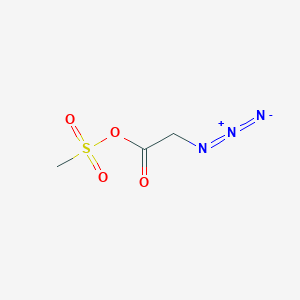

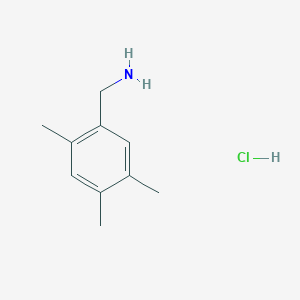

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide, also known as CC-1065 or its prodrug, adozelesin, is a synthetic compound that has shown promising results in cancer treatment. It belongs to the class of DNA alkylating agents and has a unique mechanism of action that makes it a potential candidate for further research.

Scientific Research Applications

Surgical Anesthesia in Guinea Pigs

A study by Shucard et al. (1975) demonstrated the use of ketamine, a compound with a related structure, in conjunction with Acepromazine for producing surgical depth anesthesia in guinea pigs, highlighting its potential in veterinary medicine and research requiring anesthesia (Shucard, Andrew, & Beauford, 1975).

Herbicide and Safener Synthesis

Latli and Casida (1995) described the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and a dichloroacetamide safener for herbicides, showcasing the compound's role in agricultural research and the study of metabolism and mode of action in herbicides (Latli & Casida, 1995).

Synthesis of cis and trans-fused 3a-aryloctahydroindoles

Research by Saito, Matsuo, & Ishibashi (2007) on the synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides, including the synthesis of (−)-mesembrane, indicates the compound's potential in the synthesis of complex organic molecules (Saito, Matsuo, & Ishibashi, 2007).

Anticonvulsant Activity

Pękala et al. (2011) synthesized and investigated trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides for anticonvulsant activity, demonstrating the compound's potential in pharmacological research for developing new treatments for seizures (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).

Environmental Behavior of Acetamide Pesticide Stereoisomers

Mueller and Buser (1995) studied the stereo- and enantioselective degradation of acetamide pesticides in soil and sewage sludge, providing insights into the environmental impact and behavior of such compounds, which is crucial for developing environmentally friendly pesticides (Mueller & Buser, 1995).

Properties

IUPAC Name |

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O3/c1-21-12-11(13(25)22(2)15(21)26)23(14(17)19-12)8-10(24)20-16(9-18)6-4-3-5-7-16/h3-8H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDTYVXIPKSATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)

![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)